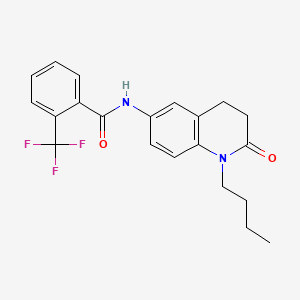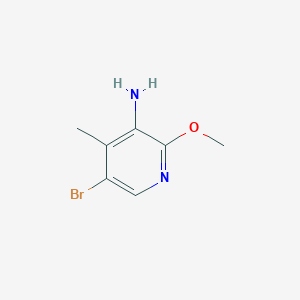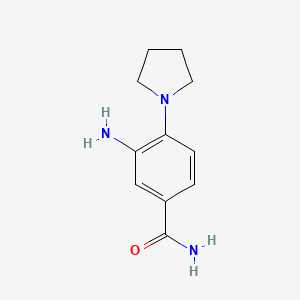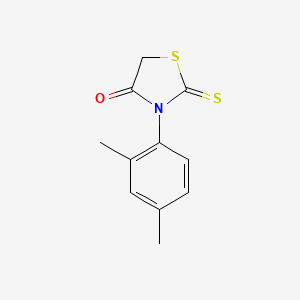
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one
描述
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s structure consists of a thiazolidinone ring with a 2,4-dimethylphenyl group attached, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with α-haloketones. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazolidinone ring. The general reaction conditions include:
Starting Materials: 2,4-dimethylphenyl isothiocyanate and α-haloketones.
Solvent: Common solvents used include ethanol or acetonitrile.
Catalyst: Base catalysts such as triethylamine or potassium carbonate.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Reaction Time: The reaction usually completes within a few hours (2-6 hours).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Quality Control: Analytical methods such as HPLC and NMR are used to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidinones without the thioxo group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinones.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
科学研究应用
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and inflammation.
Pathways: It inhibits key enzymes in the biosynthesis of essential biomolecules in microbes, leading to their death. In cancer cells, it induces apoptosis by activating caspase pathways.
相似化合物的比较
Similar Compounds
2-(2,4-Dimethyl-phenyl)-2H-benzotriazole: Similar in structure but with a benzotriazole ring instead of a thiazolidinone ring.
1-(2,4-Dimethyl-phenyl)-3-thioxo-thiazolidin-4-one: Similar but with different substitution patterns on the thiazolidinone ring.
Uniqueness
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both thioxo and thiazolidinone functionalities, which contribute to its distinct chemical reactivity and biological activity.
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-7-3-4-9(8(2)5-7)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGLQDSZOCUWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CSC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

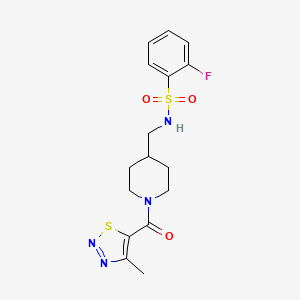
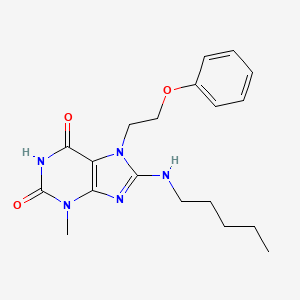
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B2527218.png)

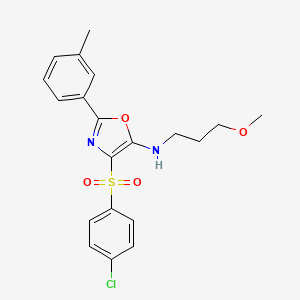
![10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2527223.png)

![N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2527225.png)
![N-[3-(METHYLSULFANYL)PHENYL]-2-({2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2527227.png)
![N,N-dimethyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)
